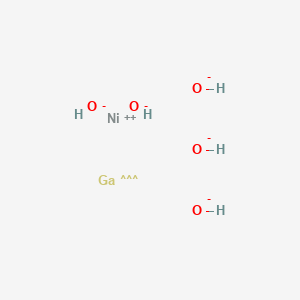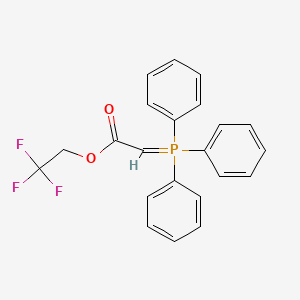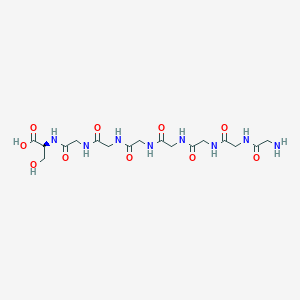
Glycylglycylglycylglycylglycylglycylglycyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of eight glycine residues followed by a single L-serine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first glycine residue to the resin, followed by the stepwise addition of the remaining glycine residues and finally the L-serine residue. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly reducing the time and labor required for peptide synthesis. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycylglycylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form more complex structures.
Reduction: Reduction reactions can target the peptide bonds, potentially leading to the cleavage of the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield serine derivatives with additional hydroxyl groups, while reduction can lead to shorter peptide fragments .
Aplicaciones Científicas De Investigación
Glycylglycylglycylglycylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It can be utilized in the development of biomaterials and nanotechnology
Mecanismo De Acción
The mechanism of action of Glycylglycylglycylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The serine residue can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glycine-rich peptides and serine-containing peptides, such as Glycylglycylglycylglycyl-L-serine and Glycylglycylglycyl-L-serine.
Uniqueness
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is unique due to its extended glycine sequence, which imparts flexibility and conformational adaptability. This makes it particularly useful in studies of peptide dynamics and interactions .
Propiedades
Número CAS |
828936-04-5 |
|---|---|
Fórmula molecular |
C17H28N8O10 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H28N8O10/c18-1-10(27)19-2-11(28)20-3-12(29)21-4-13(30)22-5-14(31)23-6-15(32)24-7-16(33)25-9(8-26)17(34)35/h9,26H,1-8,18H2,(H,19,27)(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,34,35)/t9-/m0/s1 |
Clave InChI |
BOWHAINFFRYKPT-VIFPVBQESA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canónico |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
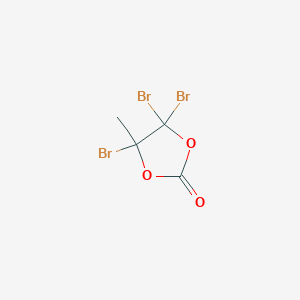
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
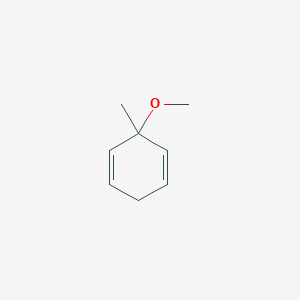
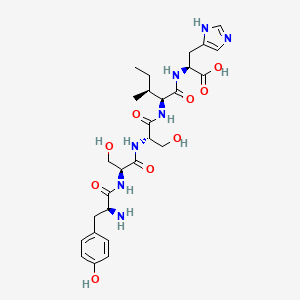
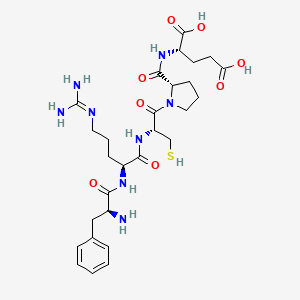
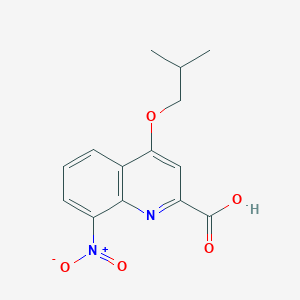
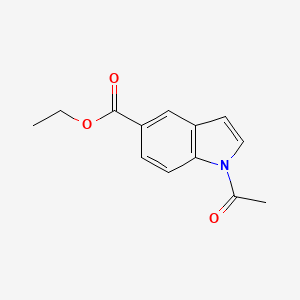
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
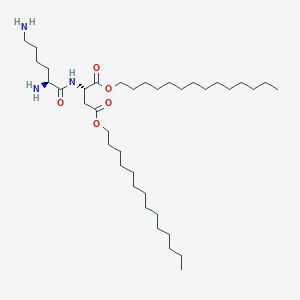
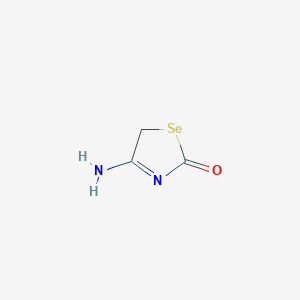
![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
